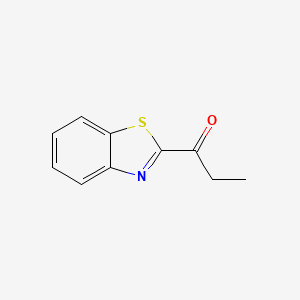
Z-Glu(OMe)-OtBu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Glu(OMe)-OtBu is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its complex structure, which includes a tert-butyl group, a methyl ester, and a phenylmethoxycarbonylamino group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Glu(OMe)-OtBu typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
- Protection of the carboxyl groups using tert-butyl and methyl esters.
- Introduction of the phenylmethoxycarbonylamino group through a coupling reaction with an appropriate amine.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated synthesis equipment and large-scale purification methods such as crystallization or distillation.
化学反応の分析
Types of Reactions: Z-Glu(OMe)-OtBu can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can undergo substitution reactions to replace specific groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Z-Glu(OMe)-OtBu has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in chemical synthesis.
作用機序
The mechanism of action of Z-Glu(OMe)-OtBu depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmethoxycarbonylamino group may play a key role in binding to the target, while the tert-butyl and methyl ester groups may influence the compound’s stability and solubility.
類似化合物との比較
Z-Glu(OMe)-OtBu can be compared with other similar compounds, such as:
1-O-tert-butyl 5-O-methyl (2S)-2-(benzylamino)pentanedioate: This compound has a benzylamino group instead of a phenylmethoxycarbonylamino group, which may affect its reactivity and binding properties.
1-O-tert-butyl 5-O-methyl (2S)-2-(phenylamino)pentanedioate: This compound has a phenylamino group instead of a phenylmethoxycarbonylamino group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H25NO6 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
1-O-tert-butyl 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-16(21)14(10-11-15(20)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 |
InChIキー |
TWPGMFKIQWDGKB-AWEZNQCLSA-N |
SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R,3S)-2-[tert-butoxycarbonyl-(methyl)-amino]-3-hydroxy-butanoic acid](/img/structure/B1640418.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1640424.png)

![6,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1640429.png)





